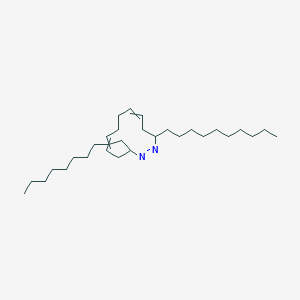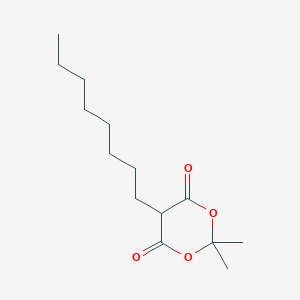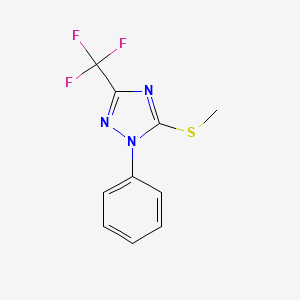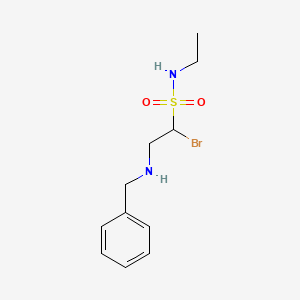
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide is an organic compound that features a benzylamino group, a bromine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide typically involves multistep organic reactionsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic substitution (SN1 and SN2).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK).
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted ethylamine derivatives.
Oxidation: Products include benzylic alcohols and ketones.
Reduction: Products include reduced amines and alcohols.
Scientific Research Applications
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for diseases like Alzheimer’s.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-1-chloro-N-ethylethane-1-sulfonamide
- 2-(Benzylamino)-1-iodo-N-ethylethane-1-sulfonamide
- 2-(Benzylamino)-1-fluoro-N-ethylethane-1-sulfonamide
Uniqueness
2-(Benzylamino)-1-bromo-N-ethylethane-1-sulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs . This makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
CAS No. |
87975-33-5 |
|---|---|
Molecular Formula |
C11H17BrN2O2S |
Molecular Weight |
321.24 g/mol |
IUPAC Name |
2-(benzylamino)-1-bromo-N-ethylethanesulfonamide |
InChI |
InChI=1S/C11H17BrN2O2S/c1-2-14-17(15,16)11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3 |
InChI Key |
CBANRNHPAXPOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(CNCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


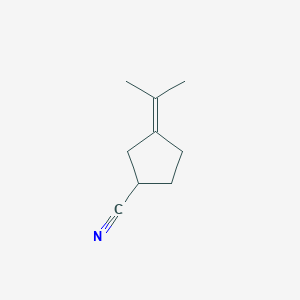

![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)
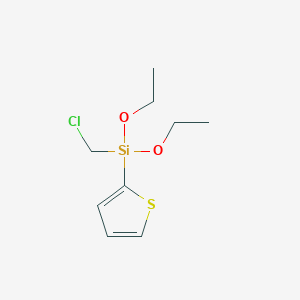
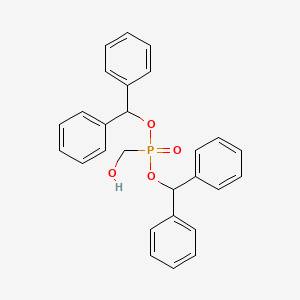

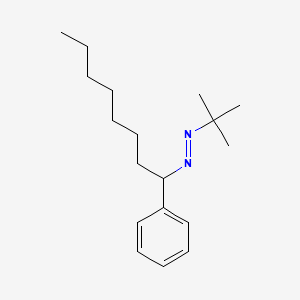
![Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate](/img/structure/B14389356.png)

silane](/img/structure/B14389370.png)
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)
